7-Benzyl-1H-indole

LogP Lipophilicity ADME

Researchers requiring regioselective indole functionalization often face challenges with uncontrolled substitution patterns. 7-Benzyl-1H-indole (CAS 3377-78-4) provides a sterically defined scaffold with C-7 benzyl shielding that enables precise C-2, C-3, or C-5 derivatization. - CNS-optimized physicochemical profile: LogP 4.13, TPSA ~16 Ų for blood-brain barrier penetration studies. - 95% purity ensures accurate weighing for high-throughput screening and reliable SAR exploration. - Benzyl group serves as a latent hydrogenolysis handle for late-stage deprotection. Bulk stock available for immediate dispatch to support medicinal chemistry and materials science programs.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 3377-78-4
Cat. No. B1289750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1H-indole
CAS3377-78-4
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3
InChIInChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2
InChIKeyFNPGHHIWEDACLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-1H-indole Physicochemical and Structural Profile


7-Benzyl-1H-indole is a C-7 benzyl-substituted indole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol [1]. The compound features a benzyl group attached to the 7-position of the indole benzene ring, which confers distinct physicochemical properties including a predicted ACD/LogP of 4.13, a topological polar surface area of approximately 16 Ų, and a predicted boiling point of 382.2±11.0 °C at 760 mmHg [2]. Its unique substitution pattern differentiates it from other positional benzylindole isomers and underpins its utility as a synthetic building block in medicinal chemistry and materials science .

Medicinal chemistry building block
Predicted CNS property profile scaffold
Regioselective synthetic handle (C-7 steric control)

7-Benzyl-1H-indole Isomer Selectivity


Despite sharing the same molecular formula, substitution at the indole 7-position versus the 1-, 3-, or 5-positions yields compounds with measurably different physicochemical and electronic properties that dictate their performance in synthetic applications and biological systems [1]. Positional isomers exhibit distinct LogP values (7-benzyl: ACD/LogP 4.13; 1-benzyl: LogP ~3.69; 3-benzyl: LogP ~3.76), polar surface area (7-benzyl: ~16 Ų; 1-benzyl: ~4.9 Ų), and steric accessibility profiles [2]. These differences directly impact chromatographic behavior, metabolic stability, and regioselectivity in subsequent derivatization reactions, making generic substitution scientifically unsound without rigorous validation .

Lipophilicity shift Positional isomers exhibit significantly different LogP, which may alter membrane partitioning and ADME predictions.
Polar surface area gap 7-Benzyl TPSA is substantially higher than the 1-benzyl isomer, influencing solubility and hydrogen-bonding interactions.
Steric accessibility change C-7 benzyl group shields that position, shifting regioselectivity in derivatization compared to other isomers.

7-Benzyl-1H-indole Differentiation Evidence


Lipophilicity Advantage Over 1-Benzyl and 3-Benzyl Isomers

7-Benzyl-1H-indole exhibits a predicted ACD/LogP of 4.13 . This value is significantly higher than the LogP values reported for its positional isomers, 1-benzylindole (LogP ~3.69) and 3-benzylindole (LogP ~3.76) [1][2]. The increased lipophilicity of the 7-substituted isomer is a critical differentiator for applications requiring enhanced membrane permeability or altered distribution profiles in biological assays.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.44 vs 1-benzylindole
ΔLogP ≈ +0.37 vs 3-benzylindole
Supports predicted CNS permeability differentiation.
Predicted values; experimental validation recommended.
LogP Lipophilicity ADME Medicinal Chemistry

Polar Surface Area Comparison: 7-Benzyl vs. 1-Benzyl

The topological polar surface area (TPSA) of 7-benzyl-1H-indole is approximately 16 Ų . In contrast, the 1-benzylindole isomer has a reported TPSA of approximately 4.9 Ų [1]. This >3-fold difference in PSA arises from the distinct electronic environment created by substitution at the 7-position versus the N-1 position and can influence solubility, hydrogen-bonding capacity, and oral bioavailability predictions [2].

Polar Surface Area
Cross-study comparable
7-Benzyl TPSA ~16 Ų
1-Benzyl TPSA ~4.9 Ų
May influence solubility and oral bioavailability prediction.
Calculated TPSA; confirm experimentally.
PSA Polar Surface Area Bioavailability Medicinal Chemistry

Regioselective Functionalization at the 7-Position

The 7-position benzyl substitution in 7-benzyl-1H-indole provides a unique steric and electronic environment compared to unsubstituted indole or N-benzyl isomers [1]. Studies on related 7-substituted indoles demonstrate that bulky groups at the 7-position are better tolerated and can direct subsequent electrophilic aromatic substitution or metal-catalyzed coupling reactions to alternative ring positions, offering synthetic flexibility not achievable with other isomers .

Regioselectivity
Class-level inference
C-7 benzyl group directs substitution to alternative ring positions.
Enables steric-control synthetic strategies.
Class-level inference; verify for specific substrate.
Synthetic Chemistry Regioselectivity Building Block C-H Functionalization

CDC25 Phosphatase Inhibitory Activity

A derivative of 7-benzyl-1H-indole, namely 3-(7-benzyl-1H-indol-3-yl)-2,5-dihydroxy-[1,4]benzoquinone (CHEMBL88038), exhibits inhibitory activity against CDC25 phosphatases with reported IC₅₀ values of 15,000 nM against CDC25C, and 2,300 nM against both CDC25A and CDC25B [1]. While not the parent compound itself, this data demonstrates the viability of the 7-benzylindole scaffold as a productive starting point for generating bioactive molecules.

CDC25 Inhibition (Derivative)
Supporting evidence
IC₅₀ 2,300 nM (CDC25A/B)
IC₅₀ 15,000 nM (CDC25C)
Supports scaffold exploration for phosphatase inhibition.
Derivative data; parent may differ.
Enzyme Inhibition CDC25 Cancer Research BindingDB

Solid-State Physical Property vs. 1-Benzyl Isomer

7-Benzyl-1H-indole is reported to have a melting point range of 71.0–75.0 °C (lit. 73 °C) [1]. In contrast, 1-benzylindole is described as having a melting point below room temperature or as an oily liquid with a boiling point of 376 °C . This difference in physical state at ambient conditions has direct implications for handling, purification, and formulation in both research and scale-up scenarios.

Physical State
Cross-study comparable
Solid, mp 71–75 °C
1-Benzylindole: liquid at RT
Facilitates handling, purification, and automation.
Vendor-reported values; batch verification advised.
Melting Point Crystallinity Purification Solid-State Properties

7-Benzyl-1H-indole Key Applications


CNS Drug Discovery Lead Optimization

The elevated LogP (4.13) and balanced TPSA (~16 Ų) of 7-benzyl-1H-indole align with the physicochemical property space favored for central nervous system (CNS) drug candidates [1]. Its lipophilicity promotes passive diffusion across the blood-brain barrier, while the moderate polar surface area may mitigate excessive plasma protein binding. This compound serves as a privileged scaffold for generating libraries of CNS-penetrant molecules for neurological and psychiatric indications [2].

Regioselective Synthesis of Indole Alkaloid Analogs

The 7-benzyl group sterically shields the C-7 position of the indole ring, enabling regioselective functionalization at alternative positions (e.g., C-2, C-3, or C-5) during electrophilic aromatic substitution or cross-coupling reactions [1]. This property is exploited in the total synthesis of indole alkaloid analogs, where precise control over substitution patterns is essential. The benzyl group can also serve as a latent hydrogenolysis handle for later-stage deprotection, offering synthetic flexibility .

Oncology Phosphatase Inhibitor Development

Derivatives of 7-benzyl-1H-indole, such as the 3-substituted benzoquinone analog, have demonstrated micromolar inhibitory activity against CDC25A and CDC25B phosphatases, which are key regulators of cell cycle progression and validated targets in oncology [1]. Researchers investigating cell cycle dysregulation and checkpoint abrogation can utilize this scaffold to develop more potent and selective phosphatase inhibitors, with the 7-benzyl substitution providing a vector for structure-activity relationship (SAR) exploration .

HTS Library Building Block

The solid physical state and favorable purity profiles (95+%) of commercially available 7-benzyl-1H-indole facilitate accurate weighing and dissolution for high-throughput screening campaigns [1]. Its unique substitution pattern distinguishes it from the more common N-benzyl and 3-benzyl isomers, increasing the chemical diversity of screening decks. Inclusion of this compound in HTS libraries enables the identification of novel chemical probes and lead compounds against a broad range of biological targets .

Application
Selection Property
Validation Focus
CNS lead optimization scaffold
Lipophilic indole core with predicted CNS property profile
Predicted BBB permeability and CNS MPO evaluation
Regioselective alkaloid synthesis
C-7 steric shielding for directed functionalization
Reaction regioselectivity outcome verification
Phosphatase inhibitor exploration
CDC25 inhibition scaffold for SAR studies
Enzymatic IC₅₀ and cell-cycle endpoint review
HTS library diversification
Solid-state ease of handling and structural uniqueness
Purity and screening hit reproducibility

Technical Documentation Hub

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35 linked technical documents
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